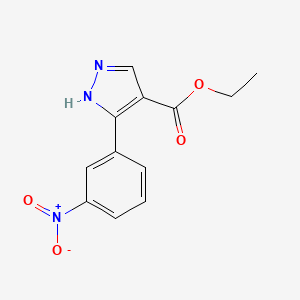
3-Trichloromethyl-5-fluorobenzal chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trichloromethyl-5-fluorobenzal chloride (3-TCFBC) is a halogenated aromatic compound that has a wide range of applications in the scientific research field. 3-TCFBC is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a drug intermediate in pharmaceuticals. Its unique chemical structure and properties make it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
3-Trichloromethyl-5-fluorobenzal chloride has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a drug intermediate in pharmaceuticals. It can also be used as a ligand in coordination complexes, as a reactant in radical reactions, and as a catalyst in polymerization reactions. In addition, 3-Trichloromethyl-5-fluorobenzal chloride can be used to modify proteins, peptides, and enzymes.
Mecanismo De Acción
The mechanism of action of 3-Trichloromethyl-5-fluorobenzal chloride is still not fully understood. However, it is believed that its unique chemical structure allows it to interact with specific molecules and proteins in the body, leading to biochemical and physiological changes. For example, 3-Trichloromethyl-5-fluorobenzal chloride has been shown to interact with certain enzymes and proteins, leading to changes in enzyme activity and protein structure.
Biochemical and Physiological Effects
3-Trichloromethyl-5-fluorobenzal chloride has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidative properties, as well as the ability to modulate the production of certain hormones and neurotransmitters. In addition, 3-Trichloromethyl-5-fluorobenzal chloride has been shown to inhibit the growth of certain cancer cells and to have a protective effect against certain toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Trichloromethyl-5-fluorobenzal chloride in laboratory experiments has several advantages and limitations. On the one hand, 3-Trichloromethyl-5-fluorobenzal chloride is relatively easy to obtain and is relatively inexpensive. On the other hand, it is a highly reactive compound and can be hazardous to handle. Furthermore, it is not very soluble in water and can be difficult to work with.
Direcciones Futuras
The potential applications of 3-Trichloromethyl-5-fluorobenzal chloride are still being explored. Future research may focus on the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential uses in drug development. Additionally, further research may be conducted to determine the safety and efficacy of 3-Trichloromethyl-5-fluorobenzal chloride in various laboratory experiments.
Métodos De Síntesis
The synthesis of 3-Trichloromethyl-5-fluorobenzal chloride is a complex process that involves several steps. The most common method of synthesis is the Friedel-Crafts alkylation reaction, which involves reacting an aromatic compound with an alkyl halide in the presence of an aluminum chloride catalyst. This reaction produces 3-Trichloromethyl-5-fluorobenzal chloride as a by-product. Other methods of synthesis include the direct halogenation of an aromatic compound, the Williamson ether synthesis, and the oxidation of an alkyl halide.
Propiedades
IUPAC Name |
1-(dichloromethyl)-3-fluoro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl5F/c9-7(10)4-1-5(8(11,12)13)3-6(14)2-4/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWLCJCJOBNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(Cl)(Cl)Cl)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl5F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trichloromethyl-5-fluorobenzal chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)












